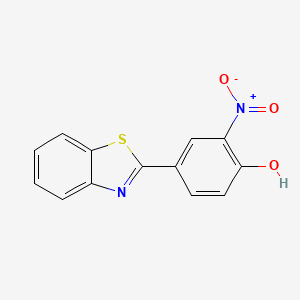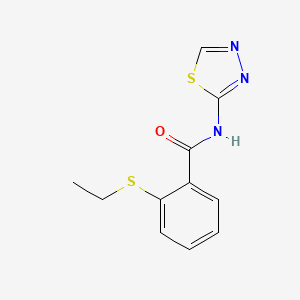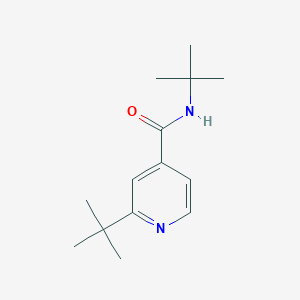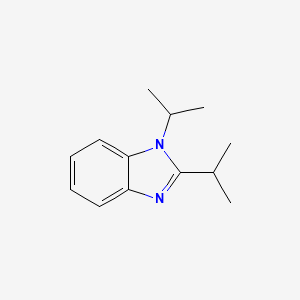
4-(1,3-benzothiazol-2-yl)-2-nitrophenol
Descripción general
Descripción
4-(1,3-benzothiazol-2-yl)-2-nitrophenol, also known as BNPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNPT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 296.28 g/mol.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling. The inhibition of these enzymes may contribute to the anti-inflammatory and anti-cancer properties of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol.
Biochemical and Physiological Effects:
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(1,3-benzothiazol-2-yl)-2-nitrophenol inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that 4-(1,3-benzothiazol-2-yl)-2-nitrophenol reduces the growth of tumors in animal models and reduces inflammation in animal models of arthritis. However, the effects of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol on human health have not been fully studied, and more research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is also soluble in organic solvents, which makes it easy to handle in the lab. However, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has some limitations for lab experiments. It is not very stable and can decompose over time, which can affect the accuracy of experimental results. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol is also sensitive to light and temperature, which can affect its properties and stability.
Direcciones Futuras
There are several future directions for the research on 4-(1,3-benzothiazol-2-yl)-2-nitrophenol. One direction is to study its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential as a pesticide in agriculture. Additionally, more research is needed to determine the safety and efficacy of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol in humans. Further studies are also needed to understand the mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-nitrophenol and its effects on various enzymes and signaling pathways. Overall, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has potential applications in various fields, and more research is needed to fully understand its properties and potential.
Aplicaciones Científicas De Investigación
4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been shown to have anti-inflammatory and anti-cancer properties. 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In agriculture, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In materials science, 4-(1,3-benzothiazol-2-yl)-2-nitrophenol has been used as a dye and as a precursor for the synthesis of other compounds.
Propiedades
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11-6-5-8(7-10(11)15(17)18)13-14-9-3-1-2-4-12(9)19-13/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUPDDEYFDPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzothiazolyl)-2-nitrophenol | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide](/img/structure/B5695000.png)
![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)

![4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)

